molecular formula C8H11ClN2O B13339971 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B13339971
M. Wt: 186.64 g/mol
InChI Key: PEEOCKGJQKZILA-UHFFFAOYSA-N
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Description

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H11ClN2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the reaction of 5-chloropyrazole with tetrahydro-2H-pyran-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of 5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoline.

    Substitution: Formation of 5-azido-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Scientific Research Applications

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Uniqueness

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro-2H-pyran-2-yl group provides steric hindrance and influences its reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5-chloro-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C8H11ClN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2

InChI Key

PEEOCKGJQKZILA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)Cl

Origin of Product

United States

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